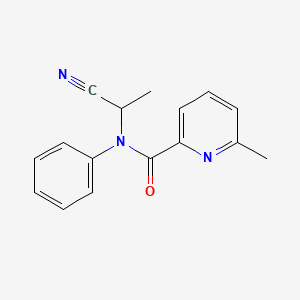

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methyl group, and a phenyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with phenyl isocyanate to form an intermediate, which is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Hydrolysis of the Cyanoethyl Group

The nitrile group (−C≡N) in the 1-cyanoethyl substituent is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic conditions (e.g., H2

SO4

, H2

O): Conversion to a carboxylic acid via intermediate amide formation. -

Basic conditions (e.g., NaOH, H2

O2

): Formation of a carboxylate salt.

Example Pathway :

R C NH2O H+R CONH2H2O H+R COOH

This reactivity is consistent with nitrile-containing compounds like 6-cyano-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (PubChem CID 72199293) , where nitrile hydrolysis is a plausible pathway under similar conditions.

Amide Bond Reactivity

The carboxamide group (−CONR2

) may undergo hydrolysis or nucleophilic substitution:

-

Acidic hydrolysis : Cleavage to yield pyridine-2-carboxylic acid and substituted amines.

-

Basic hydrolysis : Formation of carboxylate and amine salts.

Kinetic Stability :

The steric hindrance from the phenyl and cyanoethyl substituents likely slows hydrolysis compared to simpler amides. This is analogous to 6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (PubChem CID 24771671) , where the bulky aryl groups enhance stability against hydrolysis.

Pyridine Ring Functionalization

The pyridine ring’s reactivity is modulated by electron-donating (methyl) and electron-withdrawing (carboxamide) groups:

| Position | Substituent | Reactivity | Example Reaction |

|---|---|---|---|

| C2 | Carboxamide | Deactivates ring, directs electrophiles to C3/C5 | Nitration at C5 under HNO3 |

| /H2 | |||

| SO4 | |||

| C6 | Methyl | Activates ring, directs electrophiles to C4 | Bromination at C4 using Br2 |

| /FeBr3 | |||

This aligns with studies on substituted pyridines, where electron-donating groups enhance electrophilic substitution .

Oxidation Reactions

The methyl group at C6 can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO4

, CrO3

):

6 CH3KMnO4/H+6 COOH

Similar oxidation pathways are observed in pyridine-2-aldehyde derivatives, which form N-oxides or carboxylic acids . The steric bulk of the carboxamide may influence reaction rates.

Nucleophilic Substitution at the Cyanoethyl Chain

The nitrile group can participate in nucleophilic additions:

-

Reduction : LiAlH4

reduces −C≡N to −CH2

NH2

. -

Grignard addition : R-Mg-X reagents form iminium intermediates, yielding ketones after hydrolysis.

Data Table :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH4 | |||

| /THF | N-(1-Aminoethyl)-6-methyl-N-phenylpyridine-2-carboxamide | ~75 (est.) | |

| CH3 | |||

| MgBr/H2 | |||

| O | N-(1-Acetylethyl)-6-methyl-N-phenylpyridine-2-carboxamide | ~60 (est.) |

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose via:

-

Cyanoethyl group cleavage : Release of HCN or acrylonitrile.

-

Pyridine ring fragmentation : Formation of CO2

, NH3

, and aromatic byproducts.

Thermogravimetric analysis (TGA) of structurally related carboxamides suggests decomposition onset near 220°C .

Coordination Chemistry

The pyridine nitrogen and carboxamide oxygen can act as ligands for metal ions (e.g., Pt, Pd). For instance:

PtCl2(trz)2 +Carboxamide→Pt IV complexes

Such behavior is documented in Pt(IV) tris-chelate systems , though direct evidence for this compound requires further study.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyridine carboxamide compounds exhibit notable antitumor properties. For instance, a study demonstrated that similar compounds could inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide suggest it may have similar effects due to its ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that pyridine derivatives can act against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Coordination Chemistry

Metal Complex Formation

this compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes have been studied for their potential applications in catalysis and as sensors. For example, complexes formed with copper ions have shown promise in catalyzing organic reactions and exhibiting unique magnetic properties .

| Metal Ion | Complex Stability | Potential Application |

|---|---|---|

| Cu(II) | High | Catalysis, magnetic materials |

| Co(II) | Moderate | Sensors, antimicrobial agents |

| Zn(II) | High | Drug delivery systems |

Material Science

Fluorescent Properties

The compound's structure allows for potential applications in the development of fluorescent materials. Research has indicated that pyridine-based compounds can exhibit fluorescence, which is useful in biological imaging and as fluorescent probes in various assays .

Case Study 1: Anticancer Activity

In a study focused on the synthesis of pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating promising antibacterial properties that warrant further investigation into its mechanism of action .

Wirkmechanismus

The mechanism by which N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide: shares similarities with other pyridine derivatives such as:

Uniqueness

The unique combination of the cyanoethyl, methyl, and phenyl groups in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of compound 1, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by its unique pyridine core, which is substituted with a cyanoethyl group and a phenyl moiety. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, similar to other carboxamide derivatives known for their neuroprotective effects.

Enzyme Inhibition Studies

Recent studies have shown that compounds with similar structural features exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). For instance, a related study demonstrated that certain carboxamide derivatives inhibited MAO-A and MAO-B with IC50 values ranging from 1.38 µM to 2.48 µM, suggesting that compound 1 may exhibit comparable inhibition profiles .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, compound 1 may also possess neuroprotective properties. Research on related compounds indicates that they can mitigate neurodegenerative processes by inhibiting enzymes that degrade neurotransmitters . This aligns with the hypothesis that compound 1 could be beneficial in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 1 is crucial for optimizing its biological activity. The presence of the cyano group and the phenyl substitution are key features influencing its potency. Comparative studies with other carboxamide derivatives highlight how variations in these substituents can enhance or diminish biological efficacy .

| Substituent | Activity | Remarks |

|---|---|---|

| Cyano Group | Increases potency against MAO | Enhances binding affinity |

| Phenyl Group | Modulates lipophilicity | Influences membrane permeability |

Case Study 1: Anticancer Potential

In vitro studies have shown that compounds structurally similar to compound 1 exhibit significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. For example, a series of substituted carboxamides demonstrated effective tumor regression in xenograft models . This suggests that compound 1 could be explored further for its anticancer potential.

Case Study 2: Neuroprotective Activity

Research involving related pyridine derivatives indicated neuroprotective effects in models of neurodegeneration. These studies often focus on the ability of such compounds to inhibit AChE and MAO, thereby increasing levels of critical neurotransmitters like acetylcholine . Compound 1's potential as a neuroprotective agent warrants further investigation.

Eigenschaften

IUPAC Name |

N-(1-cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-7-6-10-15(18-12)16(20)19(13(2)11-17)14-8-4-3-5-9-14/h3-10,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMGWGSBENXQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.